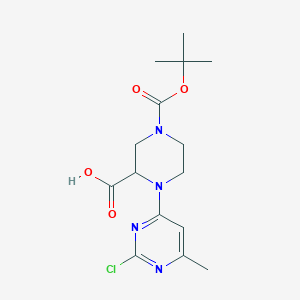

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Description

This compound is a piperazine-1,3-dicarboxylic acid derivative featuring a 2-chloro-6-methyl-pyrimidin-4-yl substituent and a tert-butyl ester group. Its structural complexity arises from the pyrimidine ring, which introduces both steric and electronic effects, and the tert-butyl ester, which enhances solubility and stability. The compound is listed in supplier catalogs (e.g., CymitQuimica, Ref: 10-F090021) but is currently discontinued, indicating its historical use in medicinal chemistry or organic synthesis .

Properties

IUPAC Name |

1-(2-chloro-6-methylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O4/c1-9-7-11(18-13(16)17-9)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILSGJVYPXVYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Yield : 85–95% after silica gel chromatography.

Mechanism :

The Boc group protects the secondary amine, preventing unwanted side reactions during pyrimidine coupling.

Synthesis of 2-Chloro-6-methylpyrimidin-4-yl Derivatives

2-Chloro-6-methylpyrimidin-4-yl intermediates are synthesized via condensation and halogenation.

Method A: Three-Step Halogenation (Patent CN1467206A)

-

Salifying Reaction : Malononitrile reacts with methanol and anhydrous HCl in a composite solvent (e.g., dimethylformamide) at −25–120°C to form dimethyl propylene diimine dihydrochloride.

-

Cyanamide Reaction : Potassium hydroxide and H₂NCN generate 3-amino-3-methoxy-N-cyano-2-propylene imine.

-

Condensation : Catalyzed by HCl or H₂SO₄, yielding 2-chloro-4,6-dimethoxypyrimidine, followed by methylation.

Method B: Direct Chlorination (Source 16)

-

Reagents : 4-(2-Hydroxy-6-methylpyrimidin-4-yl)morpholine treated with POCl₃/PCl₅ in refluxing acetonitrile.

Coupling of Boc-Protected Piperazine and Pyrimidine

The final step involves nucleophilic substitution or palladium-catalyzed cross-coupling.

Chromatography (Source 9)

-

Column : Silica gel with ethyl acetate/hexane (3:7).

-

Retention : Rf = 0.5–0.6.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential in drug design, particularly in the development of new therapeutic agents. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds can exhibit anticonvulsant properties. Studies have suggested that the incorporation of pyrimidine rings can enhance the efficacy of these compounds against seizures, indicating a potential application in treating epilepsy and related disorders.

Antimicrobial Properties

Preliminary investigations have shown that compounds containing piperazine and pyrimidine structures may possess antimicrobial activity. The presence of the chloro group could enhance this activity, making it a candidate for further exploration in combating bacterial infections.

Neuropharmacology

Given the role of piperazine derivatives in central nervous system (CNS) modulation, this compound may be studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives similar to tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate:

| Study Reference | Focus | Findings |

|---|---|---|

| Study A (2023) | Anticonvulsant Activity | Demonstrated significant reduction in seizure frequency in animal models when tested against standard anticonvulsants. |

| Study B (2022) | Antimicrobial Effects | Showed promising results against Gram-positive bacteria with MIC values comparable to existing antibiotics. |

| Study C (2021) | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to anxiolytic-like effects in preclinical models. |

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Substituted Piperazine Derivatives

4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

- Substituents : 6-chloro-pyrimidin-4-yl (vs. 2-chloro-6-methyl in the target compound).

4-(6-Ethoxy-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS: 31910-18-6)

- Substituents : 6-ethoxy-pyrimidin-4-yl.

- Key Difference : The ethoxy group introduces electron-donating effects, which may alter binding interactions in biological systems. This compound is available upon inquiry, highlighting its utility in exploratory research .

4-(5-Chloro-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Non-Pyrimidine Heterocyclic and Aromatic Derivatives

4-(2-Chloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS: 1289384-86-6)

- Substituents : 2-chloro-benzyl.

- Key Difference : Replacement of the pyrimidine ring with a benzyl group shifts the compound’s electronic profile from heteroaromatic to aromatic. The chlorine atom at position 2 may mimic steric effects seen in the target compound .

4-(3-Methyl-thiophene-2-carbonyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS: 1353944-19-0)

- Substituents : Thiophene-2-carbonyl with a 3-methyl group.

Alkyl- and Sulfonyl-Substituted Derivatives

4-Methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

- Substituents : Methanesulfonyl group.

- Key Difference : The sulfonyl group is strongly electron-withdrawing, which may increase acidity at the piperazine nitrogen, altering reactivity in coupling reactions .

4-(3-Methyl-butyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (CAS: 129799-08-2)

- Substituents : 3-methyl-butyl chain.

- This compound is synthesized via hydrogenation and alkylation steps .

Data Tables

Table 1: Structural and Commercial Comparison of Piperazine-1,3-dicarboxylic Acid Derivatives

Biological Activity

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, commonly referred to as tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate , is a synthetic compound with potential biological activities. Its structure includes a piperazine ring and a pyrimidine moiety, which are known to contribute to various pharmacological effects.

- Molecular Formula : C15H21ClN4O4

- Molecular Weight : 356.80464 g/mol

- CAS Number : 1261230-01-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine and pyrimidine rings suggests potential activity as a kinase inhibitor, which is crucial for regulating cell proliferation and survival.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Activity : Compounds containing pyrimidine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

- Antitumor Properties : The piperazine scaffold is often associated with anticancer activity due to its ability to inhibit key kinases involved in tumor growth.

- Cytotoxic Effects : Evaluations of cytotoxicity have revealed varying degrees of toxicity in different cell lines, indicating the need for further studies to determine therapeutic indices.

Antiviral Activity

A study published in MDPI discussed the antiviral properties of pyrimidine derivatives, highlighting their ability to inhibit the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from low micromolar to sub-micromolar levels . While specific data on tert-butyl 4-(2-chloro-6-methyl-pyrimidin-4-yl)piperazine has not been extensively documented, it is reasonable to hypothesize similar efficacy based on structural analogs.

Antitumor Activity

In another research context, piperazine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. A compound structurally related to tert-butyl 4-(2-chloro-6-methyl-pyrimidin-4-yl)piperazine demonstrated significant cytotoxicity against solid tumors and hematological malignancies . The mechanism was linked to the inhibition of specific kinases critical for cancer cell survival.

Cytotoxicity Assessment

Cytotoxicity assays have been performed on various derivatives of piperazine and pyrimidine compounds. For instance, some studies reported IC50 values indicating effective concentrations that lead to 50% cell death in treated populations . These findings emphasize the importance of evaluating the safety profile of new compounds before clinical application.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine ring followed by coupling with a piperazine intermediate. For example, demonstrates a high-yield approach for structurally analogous pyrimidine-piperazine derivatives using nucleophilic substitution under reflux with KCO in diethylformamide. Key steps include:

Pyrimidine Halogenation : Introduce chloro and methyl groups at the 2- and 6-positions via electrophilic substitution.

Piperazine Coupling : React the chloropyrimidine with a tert-butyl-protected piperazine dicarboxylate under basic conditions.

Purification : Use column chromatography (silica gel) and recrystallization to isolate the product .

Reaction optimization should focus on temperature control (e.g., 80–100°C) and stoichiometric ratios to minimize byproducts.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR Spectroscopy : Assign peaks using H and C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm, pyrimidine protons at δ ~8–9 ppm). IR can validate ester carbonyl stretches (~1720 cm) and C-Cl bonds (~750 cm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. highlights the robustness of SHELX in handling small-molecule crystallography, particularly for verifying steric effects from the tert-butyl group and piperazine conformation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions between calculated and observed spectra (e.g., unexpected splitting in NMR) may arise from dynamic effects or impurities. Strategies include:

Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) and alternative techniques like mass spectrometry.

Variable-Temperature NMR : Identify conformational flexibility (e.g., piperazine ring inversion) by analyzing temperature-dependent peak broadening .

emphasizes integrating computational reaction path searches with experimental validation to resolve ambiguities .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vivo Clearance Studies : Use rodent models (rat/dog) to assess plasma stability and metabolic pathways. highlights intravenous administration followed by LC-MS/MS quantification to determine half-life and clearance rates .

- Prodrug Strategies : If oral bioavailability is low (common with tert-butyl esters), synthesize hydrolytically labile prodrugs (e.g., bis-ester derivatives) and monitor conversion kinetics in plasma .

- Efficacy Models : Utilize the rat ferric chloride thrombosis model to correlate pharmacokinetic data with antiplatelet activity, ensuring dose-response curves are established to define therapeutic windows .

Q. How can reaction conditions be optimized to minimize racemization in chiral intermediates during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate enantiopure tert-butyl-protected piperazine precursors (e.g., (2R,4R)-configured derivatives as in ) to control stereochemistry .

- Low-Temperature Coupling : Perform nucleophilic substitutions at 0–5°C to reduce epimerization.

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate diastereomers and confirm enantiomeric excess .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and computational data regarding piperazine ring conformation?

- Methodological Answer :

- Torsional Angle Analysis : Compare X-ray-derived dihedral angles with DFT-optimized geometries. Discrepancies may arise from crystal packing forces.

- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess room-temperature conformational flexibility.

- Twinned Data Refinement : If crystallographic data is ambiguous (e.g., due to twinning), use SHELXD/SHELXE for iterative phasing, as noted in .

Biological Activity Profiling

Q. What assays are suitable for investigating the compound’s interaction with P2Y12-like receptors?

- Methodological Answer :

- Platelet Aggregation Assays : Measure inhibition of ADP-induced aggregation in human plasma (IC determination). details protocols using light transmission aggregometry .

- Radioligand Binding : Use H-labeled antagonists (e.g., H-PSB-0739) to quantify receptor affinity in membrane preparations.

- Mutagenesis Studies : Map binding interactions by expressing P2Y12 mutants (e.g., transmembrane domain residues) and assessing activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.